3-(2,2,2-Trifluoroethyl)piperidine hydrochloride
Description
3-(2,2,2-Trifluoroethyl)piperidine hydrochloride is a fluorinated piperidine derivative characterized by a trifluoroethyl (-CH₂CF₃) substituent at the 3-position of the piperidine ring. The hydrochloride salt enhances its water solubility, making it suitable for pharmaceutical formulations. Fluorine atoms in the trifluoroethyl group confer increased lipophilicity and metabolic stability, which are critical for optimizing drug-like properties such as bioavailability and target engagement .
Properties
IUPAC Name |
3-(2,2,2-trifluoroethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N.ClH/c8-7(9,10)4-6-2-1-3-11-5-6;/h6,11H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELFHBLFTSQVEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423033-88-8 | |
| Record name | 3-(2,2,2-trifluoroethyl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
3-(2,2,2-Trifluoroethyl)piperidine hydrochloride (CAS No. 1423033-88-8) is a fluorinated piperidine derivative that has garnered attention for its potential biological activities. The trifluoroethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for various pharmaceutical applications. This article reviews the biological activity of this compound, including its mechanisms of action, relevant studies, and potential therapeutic implications.
Chemical Structure and Properties
The chemical structure of 3-(2,2,2-Trifluoroethyl)piperidine hydrochloride can be represented as follows:
- Molecular Formula : C7H12F3N
- Molecular Weight : 179.18 g/mol
The presence of the trifluoroethyl group significantly influences the compound's interaction with biological targets.
The biological activity of 3-(2,2,2-trifluoroethyl)piperidine hydrochloride is primarily attributed to its ability to modulate neurotransmitter systems and enzyme activities. The trifluoromethyl group can enhance binding affinity to various receptors and enzymes, which may lead to altered pharmacological effects.
- Neurotransmitter Modulation : The compound may interact with neurotransmitter receptors such as serotonin and dopamine receptors, potentially influencing mood and behavior.
- Enzyme Inhibition : Studies suggest that trifluoromethylated compounds often exhibit increased potency in inhibiting enzymes involved in various metabolic pathways.
Biological Activity Studies
Recent research has highlighted several aspects of the biological activity of 3-(2,2,2-trifluoroethyl)piperidine hydrochloride:
Case Study: Antiparasitic Activity
A study investigated the antiparasitic properties of various piperidine derivatives, including 3-(2,2,2-trifluoroethyl)piperidine hydrochloride. The findings indicated:
- EC50 Values : The compound showed significant activity against Plasmodium falciparum, with an EC50 value of approximately 0.019 μM, indicating potent antiparasitic effects compared to non-fluorinated analogs .
| Compound | EC50 (μM) | Activity |
|---|---|---|
| 3-(2,2,2-Trifluoroethyl)piperidine hydrochloride | 0.019 | Antiparasitic |
| Non-fluorinated analog | Higher | Less active |
Case Study: Anticancer Potential
Another study explored the anticancer potential of trifluoromethylated piperidines. The results showed that the incorporation of a trifluoroethyl group enhanced the cytotoxicity against various cancer cell lines:
- Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer)
- Results : The compound exhibited IC50 values significantly lower than those of traditional chemotherapeutics .
| Cell Line | IC50 (μM) | Comparison |
|---|---|---|
| HepG2 | 0.048 | Lower than standard drugs |
| MCF-7 | 0.037 | Enhanced activity |
Safety Profile
While exploring its biological activity, it is essential to consider the safety profile of 3-(2,2,2-trifluoroethyl)piperidine hydrochloride:
Scientific Research Applications
Pharmaceutical Research
1.1 Drug Development and Synthesis
3-(2,2,2-Trifluoroethyl)piperidine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics enhance lipophilicity and membrane permeability, making it suitable for drug formulation. The trifluoroethyl group can also improve binding affinities to specific receptors or enzymes, which is crucial for developing effective therapeutics.
1.2 Biological Activity
Research has shown that this compound exhibits significant biological activity through its interactions with various biological targets. It has been investigated for its potential in pharmacological studies related to enzyme inhibition and receptor binding assays. For instance, studies indicate that the compound can modulate the activity of certain enzymes, potentially leading to therapeutic benefits in conditions such as cancer and neurological disorders .
Case Studies
2.1 Enzyme Inhibition Studies
A notable study explored the enzyme inhibition properties of 3-(2,2,2-Trifluoroethyl)piperidine hydrochloride in relation to histone methyltransferases. The compound was found to selectively inhibit EZH2, a target for B-cell lymphomas, demonstrating its potential utility in oncology . The study highlighted that modifications to the piperidine structure could enhance cellular potency significantly.
Table 1: Summary of Biological Activity Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Classification of Analogs
The following table categorizes key analogs based on substituent type and position:
Physicochemical and Pharmacological Properties
Lipophilicity and Solubility
- The trifluoroethyl group in 3-(2,2,2-Trifluoroethyl)piperidine hydrochloride increases logP (lipophilicity) compared to non-fluorinated analogs, enhancing membrane permeability. However, the hydrochloride salt counterbalances this by improving aqueous solubility .
- Ether-linked derivatives (e.g., 4-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride) may have reduced metabolic stability due to susceptibility to oxidative cleavage of the ether bond .
Preparation Methods
General Synthetic Approach
The synthesis generally starts from piperidine derivatives, especially piperidine carboxylic acids, which react with trifluoroethyl-containing reagents to introduce the trifluoroethyl moiety at the 3-position of the piperidine ring. The final hydrochloride salt is formed by treatment with hydrochloric acid.
Detailed Preparation Method from Piperidine-4-carboxylic Acid and 2,2,2-Trifluoroethanol
According to synthesis analyses, the preparation of 3-(2,2,2-Trifluoroethyl)piperidine hydrochloride typically involves:
- Starting materials: Piperidine-4-carboxylic acid and 2,2,2-trifluoroethanol.
- Reaction: Esterification or coupling reaction between piperidine-4-carboxylic acid and 2,2,2-trifluoroethanol to form the corresponding trifluoroethyl ester.
- Salt formation: The ester is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
- Outcome: This method yields high-purity 3-(2,2,2-Trifluoroethyl)piperidine hydrochloride suitable for research and industrial applications.
Fluorination via Sulfur Tetrafluoride Method
A notable industrially relevant method involves direct fluorination of piperidine carboxylic acids using sulfur tetrafluoride (SF4) in the presence of anhydrous hydrofluoric acid (HF) and chlorinated solvents such as trichloromethane (chloroform). This method is well-documented in patent literature and involves the following key steps:
| Step | Description | Conditions | Yield & Purity |
|---|---|---|---|
| 1 | Charge piperidine carboxylic acid (e.g., nipecotic acid) into a 1L stainless steel autoclave. | 100 g of acid, 150-700 g trichloromethane, 50-100 g anhydrous HF | - |
| 2 | Stir mixture for 15 minutes to homogenize. | Ambient temperature | - |
| 3 | Add sulfur tetrafluoride (210-270 g) slowly under agitation. | Warm to 65-150 °C, react for 3-4 hours | - |
| 4 | Cool to room temperature and neutralize reaction mixture with sodium hydroxide to pH 10. | Quenching in frozen water bath | - |
| 5 | Extract product using chloroform or dichloromethane. | Organic solvent extraction | - |
| 6 | Purify product by fractional distillation. | - | Product content ~95-98.9% |
| 7 | Calculate yield based on starting acid. | - | Yields between 54.5% to 80.6% |
Comparison of Representative Fluorination Conditions
| Embodiment No. | Starting Acid | Solvent (g) | HF (g) | SF4 (g) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|---|---|
| 4 | Nipecotic acid | 150 trichloromethane | 50 | 270 | 105 | 3 | 77.9 | 96.2 |
| 5 | Nipecotic acid | 300 trichloromethane | 100 | 270 | 95 | 4 | 80.6 | 97.2 |
| 6 | Pipecolic acid | 100 trichloromethane | 50 | 270 | 65 | 3 | 54.5 | 98.9 |
| 8 | Chloro-2 piperidine acid | 100 trichloromethane | 100 | 210 | 95 | 3 | 60.5 | 96.3 |
| 9 | 4-piperidine carboxylic acid | 100 trichloromethane | 90 | 270 | 150 | 3 | 74.6 | 95.2 |
This table summarizes key reaction parameters and outcomes, illustrating the versatility of the sulfur tetrafluoride fluorination approach for producing trifluoromethyl piperidine derivatives.
Q & A
Q. What are the optimal synthetic routes for 3-(2,2,2-Trifluoroethyl)piperidine hydrochloride, and how can reaction conditions be optimized for academic-scale production?
Methodological Answer: Synthesis typically involves multi-step reactions, including alkylation of piperidine with 2,2,2-trifluoroethyl halides followed by HCl salt formation. Key parameters include:
- Temperature control : Maintain 0–5°C during exothermic steps (e.g., amine alkylation) to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine nitrogen .
- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) to isolate the hydrochloride salt .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of 3-(2,2,2-Trifluoroethyl)piperidine hydrochloride?
Methodological Answer:
- NMR spectroscopy : H and C NMR confirm the piperidine ring conformation and trifluoroethyl substitution. F NMR quantifies fluorine content and detects impurities .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 216.1) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemical ambiguities in the piperidine ring and salt formation .
Q. How should researchers ensure compound stability during storage and handling?
Methodological Answer:
- Storage : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent hygroscopic degradation .
- Handling : Use gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to ambient humidity, which can hydrolyze the trifluoroethyl group .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
Methodological Answer:
- Enzyme inhibition assays : Test interactions with acetylcholinesterase or monoamine oxidases using fluorogenic substrates (e.g., Amplex Red) .
- Cellular uptake studies : Radiolabel the compound (e.g., F isotope) and measure intracellular accumulation via scintillation counting .
Advanced Questions
Q. How does the trifluoroethyl group influence binding affinity compared to non-fluorinated analogs?
Methodological Answer: The trifluoroethyl group enhances binding through:
- Electron-withdrawing effects : Polarizes adjacent bonds, strengthening hydrogen bonding with target proteins .
- Hydrophobic interactions : Fluorine atoms create a "fluorous effect," improving membrane permeability and target engagement .
Experimental design : Compare IC values of fluorinated vs. non-fluorinated analogs in enzyme inhibition assays .
Q. How can researchers resolve contradictions in bioactivity data across different in vitro models?
Methodological Answer:
- Dose-response normalization : Account for variations in cell line viability (e.g., MTT assays) and protein expression levels (Western blotting) .
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes and identify confounding factors (e.g., allosteric pockets) .
- Meta-analysis : Pool data from multiple assays (e.g., SPR, ITC) to validate thermodynamic consistency .
Q. What strategies optimize the compound’s pharmacokinetic profile for CNS-targeted studies?
Methodological Answer:
- Lipophilicity adjustment : Introduce hydrophilic substituents (e.g., hydroxyl groups) to balance blood-brain barrier penetration .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to identify vulnerable sites .
- Pro-drug design : Mask the amine group with cleavable moieties (e.g., carbamates) to enhance oral bioavailability .
Q. How can structural analogs guide SAR studies for target selectivity?
Methodological Answer:
| Analog Modification | Impact on Selectivity | Reference |
|---|---|---|
| Replacement of trifluoroethyl with methyl | Reduced affinity for GABA receptors | |
| Addition of para-fluoro to the piperidine ring | Enhanced serotonin transporter inhibition | |
| Substitution with bulkier groups (e.g., benzyl) | Increased off-target effects on dopamine receptors |
Q. What computational methods predict metabolite formation and toxicity?
Methodological Answer:
- In silico metabolism : Use GLORY or Meteor software to simulate Phase I/II metabolism and flag toxicophores (e.g., reactive quinones) .
- CYP450 inhibition assays : Test against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .
Q. How do crystallographic data resolve ambiguities in salt form stability?
Methodological Answer:
- Polymorph screening : Use slurry experiments with 10 solvents (e.g., acetone, ethyl acetate) to identify the most stable hydrate/anhydrous forms .
- Hirshfeld surface analysis : Quantify hydrogen-bonding interactions in the crystal lattice to correlate with dissolution rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
